N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15153673
InChI: InChI=1S/C20H19ClN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
SMILES:
Molecular Formula: C20H19ClN4O3S
Molecular Weight: 430.9 g/mol

N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15153673

Molecular Formula: C20H19ClN4O3S

Molecular Weight: 430.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide -

Specification

Molecular Formula C20H19ClN4O3S
Molecular Weight 430.9 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H19ClN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Standard InChI Key UEBMHAGLZQZDIG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)Cl

Introduction

N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a complex organic compound that exhibits significant potential in various scientific applications. Its structure includes a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. This compound is classified under the category of acetamides and contains multiple functional groups that contribute to its chemical properties and reactivity.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves multi-step reactions. One method includes the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with 2,6-difluorobenzoyl isocyanate in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80 °C). The reaction mixture is then cooled, and the product is purified through recrystallization from ethanol.

Biological and Chemical Significance

Thiazole rings are known for their biological activity, particularly in pharmaceuticals. Compounds containing thiazole rings have been studied for their antimicrobial, antiviral, and anticancer properties. The presence of a carbamoyl group and a methoxyphenyl moiety may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator